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Compound of Interest

Compound Name:
5-Oxo-4,5-dihydropyrazolo[1,5-

a]pyrimidine-3-carbonitrile

CAS No.: 1224288-95-2

Cat. No.: B572547

Get Quote

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant

attention in the field of medicinal chemistry, rightfully earning its status as a "privileged

scaffold." This designation stems from its ability to serve as a versatile template for the design

of ligands that can interact with a wide array of biological targets with high affinity and

specificity. The unique electronic and steric properties of this bicyclic aromatic system, which

combines the features of both pyrazole and pyrimidine rings, allow for diverse functionalization,

leading to a rich three-dimensional chemical space for drug discovery.

The scaffold's inherent planarity, coupled with the strategic placement of nitrogen atoms,

provides multiple points for hydrogen bonding and other non-covalent interactions, which are

crucial for molecular recognition by biological macromolecules. This has led to the development

of numerous pyrazolo[1,5-a]pyrimidine derivatives with a broad spectrum of pharmacological

activities, including but not limited to, kinase inhibitors, anxiolytics, and anti-cancer agents. This

guide will provide a comprehensive overview of the synthesis, chemical properties, and

therapeutic applications of the pyrazolo[1,5-a]pyrimidine scaffold, offering insights for its

effective utilization in contemporary drug discovery programs.
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Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of synthetic

organic chemistry, with several reliable methods available for its synthesis. The most prevalent

and versatile approach involves the condensation of a 3-aminopyrazole derivative with a 1,3-

dicarbonyl compound or its equivalent. This strategy allows for the introduction of a wide range

of substituents on both the pyrazole and pyrimidine rings, providing a powerful tool for

modulating the physicochemical and pharmacological properties of the final compounds.
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Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Representative Experimental Protocol: Synthesis of 7-
hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
This protocol describes a common method for the synthesis of a simple pyrazolo[1,5-

a]pyrimidine derivative.
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Materials:

3-Aminopyrazole (1.0 eq)

Ethyl acetoacetate (1.1 eq)

Acetic acid (solvent)

Procedure:

To a solution of 3-aminopyrazole in glacial acetic acid, add ethyl acetoacetate.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

The precipitated product is collected by filtration, washed with cold ethanol, and dried under

vacuum to afford the desired 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.

This straightforward procedure can be adapted to a wide range of substituted 3-

aminopyrazoles and 1,3-dicarbonyl compounds, making it a cornerstone of pyrazolo[1,5-

a]pyrimidine chemistry.

Medicinal Chemistry Applications: A Scaffold of
Opportunity
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of

a multitude of therapeutic agents. Its ability to mimic the purine core has made it a particularly

attractive scaffold for the design of kinase inhibitors.

Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many

diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core can effectively occupy the ATP-

binding site of kinases, with substituents on the scaffold providing crucial interactions with the

surrounding amino acid residues to achieve high potency and selectivity.
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A notable example is the FDA-approved drug Zaleplon, a hypnotic agent that acts as a positive

allosteric modulator of the GABA-A receptor. While not a kinase inhibitor, its clinical success

highlighted the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold and spurred

further investigation into its diverse biological activities.

More recently, a number of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have entered

clinical development. For instance, Adavosertib (AZD1775) is a potent and selective inhibitor of

Wee1 kinase, a key regulator of the G2-M cell cycle checkpoint.

Compound Target Therapeutic Area Development Stage

Zaleplon GABA-A Receptor Insomnia Marketed

Adavosertib Wee1 Kinase Oncology Phase II

Lenvatinib VEGFR, FGFR Oncology Marketed

This table is for illustrative purposes and not exhaustive.

Structure-Activity Relationships (SAR)
Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has led to a deep

understanding of its structure-activity relationships. Key positions for substitution include:

C2 and C3: Substituents at these positions on the pyrazole ring can influence interactions

with the hinge region of kinases.

C5 and C7: Modifications at these positions on the pyrimidine ring often project into the

solvent-exposed region and can be used to modulate solubility and other pharmacokinetic

properties.

N1: The nitrogen atom at position 1 is a key hydrogen bond acceptor.
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Key Positions for Substitution
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Caption: Key substitution points on the pyrazolo[1,5-a]pyrimidine scaffold.

Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for drug discovery.

Emerging areas of interest include its application in the development of covalent inhibitors,

where a reactive group is appended to the scaffold to form a covalent bond with the target

protein, leading to prolonged and potent inhibition. Furthermore, the use of this scaffold in the

design of proteolysis-targeting chimeras (PROTACs) is a promising new avenue for therapeutic

intervention.

The versatility and proven track record of the pyrazolo[1,5-a]pyrimidine core ensure its

continued prominence in medicinal chemistry for years to come. As our understanding of
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disease biology deepens, this remarkable scaffold will undoubtedly be at the forefront of efforts

to develop the next generation of innovative medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.astrazenecaclinicaltrials.com/drug-portfolio/adavosertib.html
https://www.benchchem.com/product/b572547/docs#introduction-the-privileged-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b572547/docs#introduction-the-privileged-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b572547/docs#introduction-the-privileged-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b572547/docs#introduction-the-privileged-scaffold-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b572547?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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